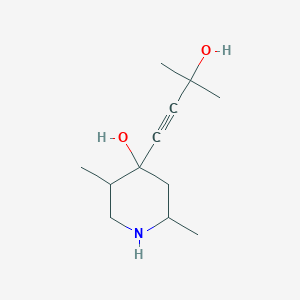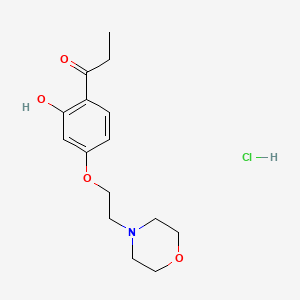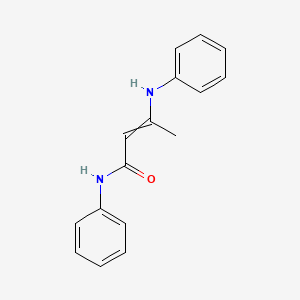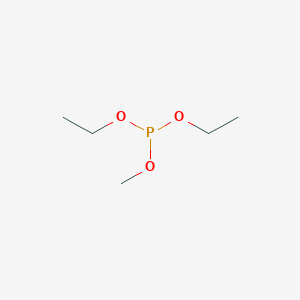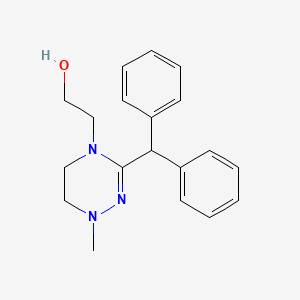
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structural features, including a diphenylmethyl group, a hydroxyethyl group, and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazine ring.
Substitution Reactions: Introduction of the diphenylmethyl, hydroxyethyl, and methyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Processes: Employing continuous flow reactors for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl- involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interactions: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-: can be compared with other triazine derivatives, such as:
1,3,5-Triazine: A simpler triazine compound with different functional groups.
Melamine: A triazine derivative used in the production of plastics and resins.
Atrazine: A herbicide with a triazine core structure.
The uniqueness of as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-
Eigenschaften
CAS-Nummer |
22201-92-9 |
|---|---|
Molekularformel |
C19H23N3O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-(3-benzhydryl-1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)ethanol |
InChI |
InChI=1S/C19H23N3O/c1-21-12-13-22(14-15-23)19(20-21)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,23H,12-15H2,1H3 |
InChI-Schlüssel |
RIPSUVKCUGYACN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


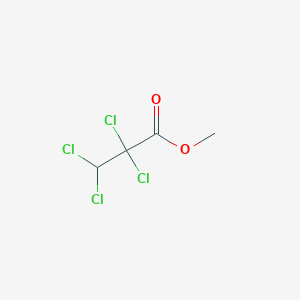

![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)

